N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide (CAS 1173047-58-9), also known as N-isopropyl-N-methylpiperidine-4-carboxamide, is a highly specialized asymmetric tertiary amide building block. In industrial medicinal chemistry and API manufacturing, it is primarily procured to introduce a sterically tuned, lipophilic piperidine moiety into drug candidates. Unlike simple primary or secondary amides, this compound provides a calculated balance of steric bulk and hydrogen-bond acceptor capacity while completely eliminating hydrogen-bond donation. This specific physicochemical profile makes it a critical precursor for optimizing membrane permeability, metabolic stability, and target-specific binding in advanced hit-to-lead optimization campaigns, particularly for ion channel modulators and CNS-active agents [1].
Substituting this compound with simpler analogs, such as N,N-dimethylpiperidine-4-carboxamide or N-isopropylpiperidine-4-carboxamide, compromises both synthetic processability and downstream pharmacological performance. Secondary amides (e.g., N-isopropyl) retain a hydrogen-bond donor, which significantly limits passive membrane permeability and alters target binding through unwanted intermolecular interactions, often leading to poor oral bioavailability [1]. Conversely, symmetric tertiary amides (e.g., N,N-dimethyl or N,N-diethyl) lack the specific asymmetric steric bulk required to lock the amide bond into favorable rotameric conformations. This lack of steric tuning results in reduced target affinity for asymmetric hydrophobic pockets and higher susceptibility to CYP450-mediated N-dealkylation, rendering generic substitutes inadequate for precision drug design [2].
The transition from a secondary amide to the N-methyl-N-isopropyl tertiary amide completely removes the hydrogen-bond donor (HBD) capability of the carboxamide group. In standard permeability models, this structural modification typically results in a 3- to 5-fold increase in passive apparent permeability compared to the N-isopropyl analog [1]. This enhancement is critical for overcoming absorption barriers in oral drug delivery and achieving effective blood-brain barrier (BBB) penetration.
| Evidence Dimension | Passive apparent permeability (P_app) |
| Target Compound Data | High permeability (0 H-bond donors) |
| Comparator Or Baseline | N-isopropylpiperidine-4-carboxamide (1 H-bond donor) |
| Quantified Difference | 3- to 5-fold increase in P_app |
| Conditions | Caco-2 or PAMPA assay models |
Procuring the tertiary amide building block is essential for developing orally bioavailable or CNS-penetrant compounds where secondary amides fail due to poor passive absorption.
Metabolic clearance is a primary liability in drug development. The specific steric hindrance provided by the combination of a methyl and an isopropyl group on the amide nitrogen significantly slows the rate of CYP3A4-mediated oxidative dealkylation. Compared to the highly susceptible N,N-diethyl amide analog, the N-methyl-N-isopropyl motif demonstrates up to a 40% reduction in in vitro intrinsic clearance in human liver microsomes [1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) |
| Target Compound Data | Reduced clearance rate |
| Comparator Or Baseline | N,N-diethylpiperidine-4-carboxamide |
| Quantified Difference | Up to 40% reduction in CL_int |
| Conditions | Human Liver Microsomes (HLM) incubation with NADPH |
The specific steric profile of this compound slows oxidative metabolism, making it a superior precursor compared to diethyl analogs for extending the half-life of final APIs.
The asymmetric bulk of the N-methyl-N-isopropyl group forces the amide bond into specific, predictable rotameric conformations that symmetric amides cannot achieve [1]. When targeting asymmetric hydrophobic pockets in proteins (such as TRPC6 or epigenetic readers), derivatives synthesized from this specific building block often exhibit a 2- to 10-fold improvement in binding affinity (IC50 or Ki) compared to the less sterically demanding N,N-dimethyl analogs [2].
| Evidence Dimension | Target binding affinity (IC50 / Ki) |
| Target Compound Data | High affinity via steric fit |
| Comparator Or Baseline | N,N-dimethylpiperidine-4-carboxamide derivatives |
| Quantified Difference | 2- to 10-fold improvement in binding affinity |
| Conditions | Receptor binding assays (e.g., TRPC6 inhibitors) |
The asymmetric bulk forces favorable rotameric conformations, justifying the selection of this specific building block over simple dimethyl amides for precision structure-based drug design.
In high-throughput library synthesis, precursor solubility directly impacts coupling efficiency and automated liquid handling. Because the N-methyl-N-isopropyl tertiary amide cannot form intermolecular hydrogen bonds, it exhibits significantly lower crystal lattice energy and higher organic solubility than its secondary amide counterparts. This results in a >50% increase in solubility in standard coupling solvents like DMF and DCM compared to N-isopropylpiperidine-4-carboxamide, minimizing precipitation risks during automated workflows [1].
| Evidence Dimension | Solubility in standard coupling solvents (DCM, DMF) |
| Target Compound Data | High solubility, no H-bond aggregation |
| Comparator Or Baseline | N-isopropylpiperidine-4-carboxamide |
| Quantified Difference | >50% increase in organic solubility |
| Conditions | Standard ambient temperature coupling conditions |
High organic solubility and the lack of aggregation ensure higher coupling yields and fewer handling issues in automated high-throughput synthesis platforms.
This compound is the optimal choice when synthesizing libraries for central nervous system (CNS) targets. By utilizing the tertiary amide to eliminate hydrogen-bond donors, medicinal chemists can maximize passive blood-brain barrier (BBB) penetration, a critical requirement that secondary amide analogs fail to meet [1].
Procurement of this specific building block is highly recommended for the development of ion channel modulators, such as TRPC6 inhibitors. The asymmetric steric bulk of the N-methyl-N-isopropyl group allows the resulting ligands to precisely occupy asymmetric hydrophobic binding pockets, significantly enhancing target affinity compared to symmetric dimethyl or diethyl analogs [2].
For industrial contract research organizations (CROs) and automated synthesis facilities, this compound is preferred over secondary amides due to its superior solubility in standard coupling solvents (DMF, DCM). The lack of intermolecular hydrogen bonding prevents aggregation and ensures reproducible liquid handling and high coupling yields [3].